![molecular formula C7H6FN3 B13102778 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The fluoromethyl group at the 7-position enhances the compound’s chemical properties, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoromethyl iodide in the presence of a base like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-7-carboxylic acid, while reduction may produce 7-(hydroxymethyl)imidazo[1,2-a]pyrimidine .
Scientific Research Applications
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Without the fluoromethyl group.
7-(Hydroxymethyl)imidazo[1,2-a]pyrimidine: Hydroxymethyl group instead of fluoromethyl
Uniqueness
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for drug development and other scientific research applications .
Biological Activity
7-(Fluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H8FN3
- Molecular Weight : 165.17 g/mol
- IUPAC Name : this compound
- Canonical SMILES : FC(C1=NC2=C(N1)C(=CN=C2N)C)C
This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors. Studies have shown that it can inhibit certain kinases and enzymes involved in cellular signaling pathways, which may lead to its anticancer and anti-inflammatory effects.
Key Mechanisms:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases, which play critical roles in cell proliferation and survival.
- Modulation of Immune Response : It has been observed to enhance the immune response by modulating pathways such as the cGAS-STING pathway, which is crucial for the immune system's response to tumors.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vivo models have demonstrated that it can reduce inflammation markers significantly compared to control groups.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a murine model. The results indicated a tumor growth inhibition rate of approximately 77% when combined with anti-PD-1 therapy, suggesting a synergistic effect in enhancing immune-mediated tumor rejection .
In Vitro Studies on Fluorescence Properties
Another investigation explored the fluorescent properties of imidazo[1,2-a]pyrimidines, including this compound. The compound exhibited strong fluorescence in various solvents, which can be utilized for tracking cellular uptake and distribution in biological systems .
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-(fluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c8-5-6-1-3-11-4-2-9-7(11)10-6/h1-4H,5H2 |
InChI Key |
QEBLWFNRDUINQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1CF |
Origin of Product |
United States |
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